N-(4-(N-(1-ethyl-2-oxoindolin-5-yl)sulfamoyl)-3-methylphenyl)acetamide

Description

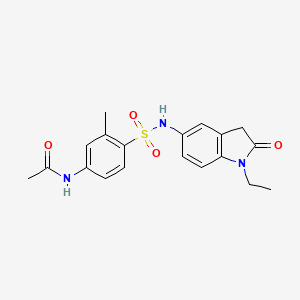

N-(4-(N-(1-ethyl-2-oxoindolin-5-yl)sulfamoyl)-3-methylphenyl)acetamide is a structurally complex small molecule featuring:

- Acetamide core: Linked to a 3-methylphenyl group.

- Sulfamoyl bridge: Connects the phenyl ring to a 1-ethyl-2-oxoindolin-5-yl moiety.

- Indolinone substituent: The 2-oxoindoline group with an ethyl chain at the N1 position.

Properties

IUPAC Name |

N-[4-[(1-ethyl-2-oxo-3H-indol-5-yl)sulfamoyl]-3-methylphenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O4S/c1-4-22-17-7-5-16(10-14(17)11-19(22)24)21-27(25,26)18-8-6-15(9-12(18)2)20-13(3)23/h5-10,21H,4,11H2,1-3H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFVSRWMHNAOOBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)NC(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares structural motifs with several sulfonamide- and acetamide-containing derivatives. Key comparisons include:

Table 1: Structural and Physicochemical Comparisons

Key Observations:

- Backbone Similarity : All compounds share a sulfamoylphenyl acetamide core, enabling interactions with biological targets via hydrogen bonding and hydrophobic effects .

- Substituent Variations: The target compound’s indolinone group may enhance binding to ATP pockets in kinases, similar to 2-oxoindoline-based inhibitors . Compound 9 () replaces indolinone with a cyanoacrylamide group, prioritizing electrophilic reactivity for anticancer activity . Compound 7c () incorporates a thiazolidinone ring, known for antioxidant and antidiabetic properties, suggesting divergent therapeutic applications .

Physicochemical and Spectroscopic Properties

- Melting Points: Higher melting points in thiazolidinone derivatives (e.g., 300°C for 7c ) suggest greater crystallinity versus the target compound’s likely amorphous solid state.

- Spectroscopic Data: IR: Indolinone’s carbonyl stretch (~1700 cm⁻¹) would distinguish the target from acrylamide (1650 cm⁻¹) or thiazolidinone (1750 cm⁻¹) derivatives . NMR: The ethyl group in the target’s indolinone would show distinct δ 1.2–1.4 ppm (triplet) and δ 3.4–3.6 ppm (quartet) signals .

Preparation Methods

Alkylation of Indolin-2-one

Indolin-2-one undergoes N-alkylation to introduce the ethyl group. A representative procedure involves:

- Reagents : Indolin-2-one, ethyl bromide, sodium hydride (NaH).

- Conditions : Anhydrous dimethylformamide (DMF), 0°C to room temperature, 12–16 hours.

- Outcome : 1-Ethylindolin-2-one is obtained in 75–85% yield after recrystallization from ethanol.

Nitration at Position 5

Regioselective nitration targets the para position relative to the carbonyl group:

Reduction of Nitro to Amine

Catalytic hydrogenation converts the nitro group to an amine:

- Reagents : H₂ gas, palladium on carbon (Pd/C, 10% w/w).

- Conditions : Ethanol, 50 psi H₂, 25°C, 6 hours.

- Outcome : 1-Ethyl-2-oxoindolin-5-amine is isolated as a white powder (yield: 90–95%).

Synthesis of 4-(Chlorosulfonyl)-3-methylphenylacetamide

Acetylation of 4-Nitro-3-methylaniline

Protection of the aniline amine prevents undesired side reactions:

Reduction to 4-Amino-3-methylacetanilide

Nitro group reduction proceeds under mild conditions:

Sulfonation with Chlorosulfonic Acid

Sulfonation introduces the chlorosulfonyl group:

- Reagents : Chlorosulfonic acid (ClSO₃H), dichloromethane (DCM).

- Conditions : 0°C, slow addition, followed by stirring at 25°C for 4 hours.

- Outcome : 4-(Chlorosulfonyl)-3-methylphenylacetamide precipitates as a crystalline solid (yield: 70–75%).

Sulfonamide Coupling Reaction

Reaction Mechanism and Optimization

The sulfonyl chloride reacts with the indolinone amine to form the sulfonamide bond:

- Reagents : 1-Ethyl-2-oxoindolin-5-amine, 4-(chlorosulfonyl)-3-methylphenylacetamide, triethylamine (Et₃N).

- Conditions : Anhydrous tetrahydrofuran (THF), 0°C to room temperature, 12 hours.

- Base Role : Et₃N neutralizes HCl, driving the reaction to completion.

- Outcome : The target compound is isolated via column chromatography (silica gel, ethyl acetate/hexane) in 60–65% yield.

Scalability and Industrial Adaptations

Continuous flow reactors enhance efficiency for large-scale production:

- Parameters : Residence time = 30 minutes, temperature = 50°C, solvent = toluene.

- Advantages : Improved heat transfer and reduced side-product formation.

Analytical Characterization and Quality Control

Spectroscopic Data

- ¹H NMR (400 MHz, DMSO-d₆): δ 10.2 (s, 1H, SO₂NH), 8.1 (d, J = 8.4 Hz, 1H, indole-H), 7.6–7.4 (m, 4H, aromatic), 3.8 (q, J = 7.0 Hz, 2H, CH₂CH₃), 2.3 (s, 3H, CH₃), 2.1 (s, 3H, COCH₃), 1.2 (t, J = 7.0 Hz, 3H, CH₂CH₃).

- IR (KBr) : 3270 cm⁻¹ (N-H), 1680 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O).

Purity Assessment

Comparative Analysis of Alternative Routes

Solid-Phase Synthesis

Immobilized sulfonyl chlorides on resin enable stepwise assembly but are cost-prohibitive for large batches.

Challenges and Mitigation Strategies

Regioselectivity in Nitration

Sulfonyl Chloride Hydrolysis

- Issue : Premature hydrolysis to sulfonic acid.

- Solution : Anhydrous solvents and inert atmosphere.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.